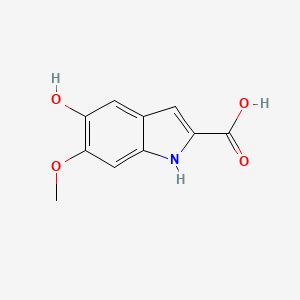
5-羟基-6-甲氧基-1H-吲哚-2-羧酸
描述
5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is substituted with a hydroxy group at the 5-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position. It is a white solid that is stable at room temperature and soluble in water, exhibiting slight acidity .
科学研究应用
5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
作用机制
Target of Action
The primary target of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is the N-methyl-D-aspartate receptors . These receptors have been linked to neuronal death and are associated with afflictions such as stroke and epilepsy .
Mode of Action
5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid acts as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors . This means that it competes with glycine for the same binding site on the receptor, thereby inhibiting the action of glycine.
Biochemical Pathways
They are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives in general have been found to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the formation of cyclic dimers via double hydrogen bonds O−H⋯O between molecules was observed in the crystalline structure . Interactions between the NH groups of the indole rings and the adjacent methoxy groups, as well as C–H⋯O contacts, significantly influence the spatial arrangement of molecules .
生化分析
Biochemical Properties
5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially reducing oxidative damage in cells . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules involved in stress responses, thereby affecting gene expression patterns and metabolic processes . These effects can lead to changes in cell function, such as enhanced resistance to oxidative stress and improved cellular homeostasis.
Molecular Mechanism
At the molecular level, 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with the active sites of enzymes, leading to changes in their conformation and function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of stress response pathways.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells . The compound’s involvement in metabolic pathways highlights its potential role in modulating cellular metabolism and maintaining metabolic balance.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of the compound are crucial for its biological activity, as they determine its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and for exerting its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with phenylhydrazine followed by cyclization and reduction steps can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and controlled reaction conditions can further improve the production process .
化学反应分析
Types of Reactions
5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-methoxy-6-oxo-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-6-methoxy-1H-indole-2-methanol.
Substitution: Formation of 3-bromo-5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid.
相似化合物的比较
Similar Compounds
5-Methoxy-1H-indole-2-carboxylic acid: Lacks the hydroxy group at the 6-position, which may affect its biological activity and chemical reactivity.
6-Hydroxy-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 5-position, which may influence its solubility and interaction with molecular targets.
Uniqueness
5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups, which enhance its solubility, reactivity, and potential biological activities. These functional groups contribute to its distinct chemical behavior and make it a valuable compound for various applications .
属性
IUPAC Name |
5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKJNOVLYWGWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179661 | |
| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2495-80-9 | |
| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)
![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)

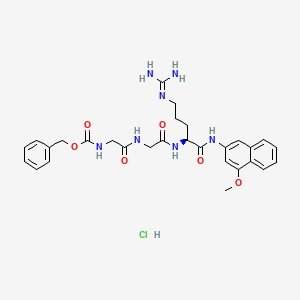

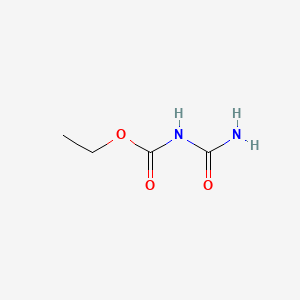
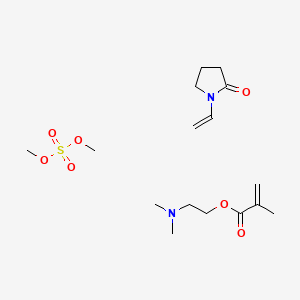

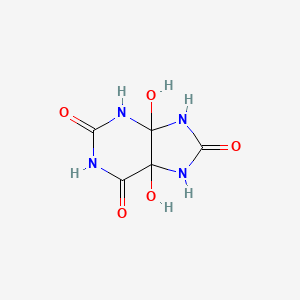
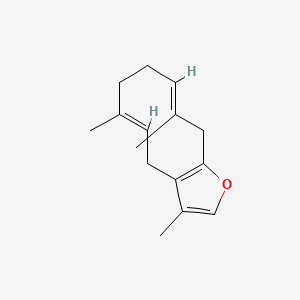
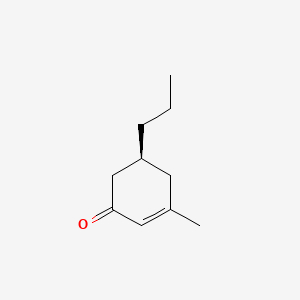
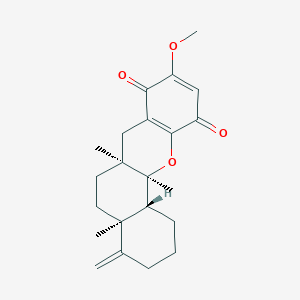
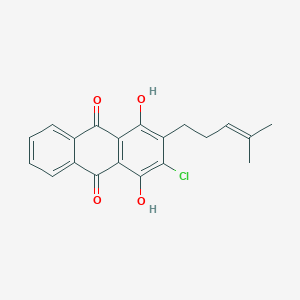
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
